7-Cyclopentyl-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione
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Overview
Description
Synthesis Analysis
The synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives has been developed . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Molecular Structure Analysis
The molecular structure of “7-Cyclopentyl-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione” is characterized by a molecular formula of C16H20N4O3S.Chemical Reactions Analysis
The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines .Scientific Research Applications
Chemical Synthesis and Structural Studies
Studies on similar pyrimidine derivatives have demonstrated their significance in the realm of chemical synthesis and structural elucidation. For example, the regioselective amination of condensed pyrimidines has been explored, showcasing the versatility of pyrimidine structures in chemical reactions and their potential for generating diverse derivatives with varied functional groups (Gulevskaya et al., 1994). This process underscores the chemical reactivity and modification potential of pyrimidine compounds, suggesting that 7-Cyclopentyl-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione could also be amenable to diverse chemical modifications for various applications.
Biological and Antitumor Activities
The investigation into pyrimidine derivatives has also extended into the realm of biological activity, particularly concerning antitumor properties. For instance, 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives have been synthesized and evaluated for their inhibition ability against FGFR1, showing significant cytotoxicity against various cancer cell lines (Ye et al., 2015). This highlights the potential of pyrimidine-based compounds in developing new anticancer agents, suggesting that research into 7-Cyclopentyl-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione could uncover novel therapeutic applications.
Photophysical Properties and Sensing Applications
Further, the design and synthesis of pyrimidine-phthalimide derivatives have revealed their application in pH sensing, demonstrating the utility of pyrimidine derivatives in developing novel sensors (Yan et al., 2017). These findings indicate the potential for employing 7-Cyclopentyl-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione in the creation of advanced materials for sensing and detection technologies.
Mechanism of Action
Mode of Action
The biological activities of pyrimido[4,5-d]pyrimidines are generally attributed to their ability to interact with various enzymes and receptors in the body .
Biochemical Pathways
Pyrimido[4,5-d]pyrimidines can affect a variety of biochemical pathways depending on their specific biological targets .
Result of Action
The effects would be expected to depend on the compound’s specific biological targets and mode of action .
properties
IUPAC Name |
7-cyclopentyl-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-9(21)8-24-14-11-13(19(2)16(23)20(3)15(11)22)17-12(18-14)10-6-4-5-7-10/h10H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJMBZWSJZMDPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Cyclopentyl-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
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